molecular formula C6H10N2S B12441428 1-(2-(Thiophen-2-YL)ethyl)hydrazine CAS No. 1016728-17-8

1-(2-(Thiophen-2-YL)ethyl)hydrazine

Cat. No.: B12441428
CAS No.: 1016728-17-8
M. Wt: 142.22 g/mol
InChI Key: HSXPNHYBYAGGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Thiophen-2-YL)ethyl)hydrazine is a compound that features a thiophene ring attached to an ethyl hydrazine group. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its aromatic properties and significant role in medicinal chemistry . The presence of the thiophene ring in this compound imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-(2-(Thiophen-2-YL)ethyl)hydrazine can be achieved through various synthetic routes. One common method involves the reaction of thiophene-2-carboxaldehyde with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

    Step 1: Thiophene-2-carboxaldehyde is reacted with hydrazine hydrate in ethanol.

    Step 2: The mixture is heated under reflux for several hours.

    Step 3: The resulting product is purified through recrystallization or column chromatography.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-(2-(Thiophen-2-YL)ethyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures .

Scientific Research Applications

1-(2-(Thiophen-2-YL)ethyl)hydrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Thiophen-2-YL)ethyl)hydrazine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological macromolecules, such as enzymes and receptors, leading to modulation of their activity. The hydrazine group can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions contribute to the compound’s biological effects .

Comparison with Similar Compounds

1-(2-(Thiophen-2-YL)ethyl)hydrazine can be compared with other thiophene derivatives, such as:

    Thiophene-2-carboxaldehyde: A precursor in the synthesis of this compound, known for its use in organic synthesis.

    Thiophene-2-acetic acid: Another thiophene derivative with applications in medicinal chemistry.

    Thiophene-2-amine: A compound with similar biological activities, used in the synthesis of pharmaceuticals.

The uniqueness of this compound lies in its specific combination of the thiophene ring and hydrazine group, which imparts distinct chemical and biological properties .

Properties

CAS No.

1016728-17-8

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

2-thiophen-2-ylethylhydrazine

InChI

InChI=1S/C6H10N2S/c7-8-4-3-6-2-1-5-9-6/h1-2,5,8H,3-4,7H2

InChI Key

HSXPNHYBYAGGRG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCNN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.